Glucantime

Description

Properties

IUPAC Name |

hydroxy(dioxo)-λ5-stibane;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO5.H2O.2O.Sb/c1-8-2-4(10)6(12)7(13)5(11)3-9;;;;/h4-13H,2-3H2,1H3;1H2;;;/q;;;;+1/p-1/t4-,5+,6+,7+;;;;/m0..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGYVDXPYVPAAQ-SESJOKTNSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C(C(C(CO)O)O)O)O.O[Sb](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.O[Sb](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18NO8Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4043935 | |

| Record name | Meglumine antimonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133-51-7 | |

| Record name | Meglumine antimoniate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meglumine antimoniate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13732 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Meglumine antimonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-deoxy-1-(methylamino)-D-glucitol, compound with antimonic acid (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEGLUMINE ANTIMONIATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75G4TW236W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Meglumine Antimoniate's Impact on Parasite Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Meglumine antimoniate, a cornerstone in the treatment of leishmaniasis, exerts its parasiticidal effects through a multifaceted mechanism that primarily targets the metabolic machinery of the Leishmania parasite. This technical guide provides an in-depth analysis of the core metabolic pathways disrupted by this pentavalent antimonial, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling and experimental workflows. The primary modes of action include the inhibition of glycolysis and fatty acid β-oxidation, leading to a severe energy crisis within the parasite, and the induction of oxidative stress through the disruption of the trypanothione redox system. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of anti-leishmanial drugs and the development of new therapeutic strategies.

Core Mechanism of Action: A Multi-pronged Metabolic Attack

The therapeutic efficacy of meglumine antimoniate is not attributed to a single molecular target but rather to a cascade of events that cripple the parasite's ability to generate energy and defend against oxidative damage. Upon administration, the pentavalent antimony (SbV) in meglumine antimoniate is believed to be reduced to the more toxic trivalent form (SbIII), which is the primary active agent against the Leishmania parasite[1]. The overall mechanism can be broadly categorized into two main areas: disruption of energy metabolism and induction of oxidative stress.

Inhibition of Energy Metabolism

Leishmania parasites are heavily reliant on glycolysis for ATP production, particularly in the amastigote stage residing within the host macrophage. Meglumine antimoniate, through its active Sb(III) form, has been shown to interfere with key enzymes in both glycolysis and fatty acid β-oxidation, effectively cutting off the parasite's main energy sources[1][2].

-

Glycolysis: While the precise inhibitory constants (Ki) for every enzyme in the glycolytic pathway are not fully elucidated, studies have consistently pointed towards a significant reduction in the overall glycolytic flux. Pyruvate kinase, a crucial enzyme in the final step of glycolysis, has been identified as a potential drug target in Leishmania due to the parasite's dependence on this pathway for ATP generation[3][4][5]. The inhibition of these key enzymatic steps leads to a rapid depletion of intracellular ATP, triggering a cascade of events that culminate in parasite death.

-

Fatty Acid β-Oxidation: In addition to glycolysis, fatty acid β-oxidation is another vital energy-generating pathway for Leishmania. Metabolomic studies of patients undergoing meglumine antimoniate treatment for cutaneous leishmaniasis have revealed significant perturbations in long-chain fatty acid β-oxidation[6][7]. A notable finding from these studies is the decreased abundance of L-carnitine, a molecule essential for the transport of fatty acids into the mitochondria for oxidation. This suggests that meglumine antimoniate may directly or indirectly inhibit enzymes involved in this transport system or the subsequent oxidation spiral.

Induction of Oxidative Stress

Leishmania parasites possess a unique and efficient antioxidant system based on the dithiol trypanothione (T(SH)₂) and the enzyme trypanothione reductase (TR). This system is crucial for protecting the parasite from the oxidative burst of host macrophages and for maintaining a reduced intracellular environment. The active form of meglumine antimoniate, Sb(III), is a potent inhibitor of trypanothione reductase[8][9][10].

-

Inhibition of Trypanothione Reductase: Sb(III) has been shown to efficiently inhibit reduced trypanothione reductase with a reported inhibition constant (Ki) of 1.5 μM[8][10]. This inhibition is achieved through the formation of a stable complex with the catalytic cysteine residues (Cys52 and Cys57) and other key residues within the enzyme's active site[8][9]. The inactivation of TR leads to an accumulation of oxidized trypanothione disulfide (TS₂) and a depletion of the reduced form, severely compromising the parasite's ability to neutralize reactive oxygen species (ROS). This disruption of the thiol-redox balance results in significant oxidative stress, causing damage to vital cellular components such as DNA, proteins, and lipids, ultimately leading to parasite death.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of meglumine antimoniate against various Leishmania species and its inhibitory effect on a key enzyme.

Table 1: In Vitro Efficacy of Meglumine Antimoniate against Leishmania Species

| Leishmania Species | Parasite Stage | IC50 (µg/mL) | Reference |

| L. infantum | Promastigotes | 112 ± 12.74 | [11] |

| L. infantum (encapsulated) | Promastigotes | 3.80 ± 0.34 to 9.53 ± 0.70 | [11] |

| L. infantum | Amastigotes | 23.11 | [12] |

| L. amazonensis | Amastigotes | 15.4 | [13] |

| L. (V.) braziliensis | Amastigotes | 12.1 | [13] |

| L. chagasi | Amastigotes | 26.3 | [13] |

Table 2: Inhibition of Leishmania Trypanothione Reductase by Trivalent Antimony (SbIII)

| Enzyme | Inhibitor | Inhibition Constant (Ki) | Reference |

| Trypanothione Reductase (reduced) | Sb(III) | 1.5 µM | [8][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Drug Susceptibility Assay for Leishmania Amastigotes

This protocol is adapted from methodologies described for testing the susceptibility of intracellular Leishmania amastigotes to meglumine antimoniate.

1. Cell Culture and Infection:

- Culture a suitable macrophage cell line (e.g., J774, THP-1, or primary peritoneal macrophages) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

- Seed the macrophages in 8-well chamber slides or 96-well plates and allow them to adhere overnight at 37°C in a 5% CO₂ atmosphere.

- Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1.

- Incubate for 4-6 hours to allow for phagocytosis.

- Wash the cells with pre-warmed medium to remove non-phagocytosed promastigotes.

2. Drug Treatment:

- Prepare serial dilutions of meglumine antimoniate in the culture medium.

- Add the drug dilutions to the infected macrophage cultures. Include a drug-free control.

- Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

3. Quantification of Infection:

- After incubation, fix the cells with methanol and stain with Giemsa.

- Determine the percentage of infected macrophages and the average number of amastigotes per macrophage by light microscopy (counting at least 100 macrophages per well).

- Calculate the 50% inhibitory concentration (IC50), which is the drug concentration that reduces the number of amastigotes by 50% compared to the untreated control.

Measurement of Reactive Oxygen Species (ROS) Production

This protocol outlines a method for detecting superoxide production in Leishmania using dihydroethidium (DHE).

1. Parasite Preparation:

- Culture Leishmania promastigotes to the desired growth phase.

- Harvest the parasites by centrifugation and wash with a suitable buffer (e.g., PBS).

- Resuspend the parasites in the same buffer at a defined concentration.

2. DHE Staining:

- Add dihydroethidium (DHE) to the parasite suspension to a final concentration of 10 µM.

- Incubate the cells in the dark at the appropriate temperature for Leishmania culture (e.g., 26°C) for 30 minutes.

- Include a positive control (e.g., treated with an ROS inducer like antimycin A) and a negative control (untreated).

3. Flow Cytometry Analysis:

- Analyze the stained parasites using a flow cytometer.

- Excite the cells with a 488 nm laser and detect the fluorescence emission in the appropriate channel (e.g., PE channel, ~570-600 nm).

- Quantify the mean fluorescence intensity, which is proportional to the amount of superoxide produced.

Metabolomic Analysis of Meglumine Antimoniate-Treated Leishmania

This protocol provides a general workflow for studying the metabolic effects of meglumine antimoniate on Leishmania using liquid chromatography-mass spectrometry (LC-MS).

1. Sample Preparation:

- Culture Leishmania promastigotes or infect macrophages with amastigotes as described above.

- Treat the parasites with meglumine antimoniate at a relevant concentration (e.g., IC50) for a specified time. Include an untreated control.

- Rapidly quench the metabolic activity by, for example, immersing the culture vessel in liquid nitrogen.

- Extract the metabolites using a cold solvent mixture (e.g., methanol:acetonitrile:water).

- Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.

- Dry the metabolite extract under vacuum.

2. LC-MS Analysis:

- Reconstitute the dried metabolite extract in a suitable solvent.

- Inject the sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

- Separate the metabolites using a suitable chromatography column (e.g., C18 for reverse-phase or HILIC for polar metabolites).

- Acquire the mass spectrometry data in both positive and negative ionization modes.

3. Data Analysis:

- Process the raw LC-MS data using software such as XCMS or MZmine to perform peak picking, alignment, and quantification.

- Identify the metabolites by comparing their accurate mass and retention times to a metabolite database (e.g., METLIN, HMDB) and, ideally, by fragmentation pattern matching against standards.

- Perform statistical analysis (e.g., t-test, volcano plots, PCA) to identify metabolites that are significantly altered by meglumine antimoniate treatment.

- Use pathway analysis tools (e.g., MetaboAnalyst, KEGG) to identify the metabolic pathways that are most affected by the drug.

Visualizations

Signaling Pathways and Logical Relationships

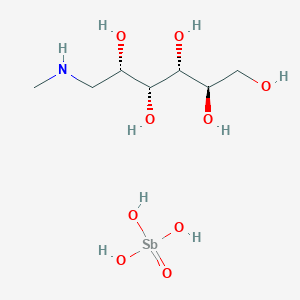

Caption: Mechanism of meglumine antimoniate action on Leishmania.

Experimental Workflows

References

- 1. Meglumine Antimoniate (Glucantime) Causes Oxidative Stress-Derived DNA Damage in BALB/c Mice Infected by Leishmania (Leishmania) infantum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Efficacy of meglumine antimoniate treatment on boxer Leishmania infantum skin lesions: case report [frontiersin.org]

- 3. Discovery of Novel Pyruvate Kinase Inhibitors Against Leishmania major Among FDA Approved Drugs Through System Biology and Molecular Docking Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Novel Pyruvate Kinase Inhibitors Against Leishmania major Among FDA Approved Drugs Through System Biology and Molecular Docking Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacometabolomics of Meglumine Antimoniate in Patients With Cutaneous Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacometabolomics of Meglumine Antimoniate in Patients With Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Trypanothione Reductase, a Key Enzyme in the Redox Trypanosomatid Metabolism, to Develop New Drugs against Leishmaniasis and Trypanosomiases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting Trypanothione Metabolism in Trypanosomatids [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. In vitro evaluation of the effectiveness and cytotoxicity of meglumine antimoniate microspheres produced by spray drying against Leishmania infantum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Composition of Meglumine Antimoniate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meglumine antimoniate, a cornerstone in the treatment of leishmaniasis for over half a century, remains a subject of intricate chemical investigation. Marketed under trade names such as Glucantime®, it is not a singular molecular entity but rather a complex and heterogeneous mixture of oligomeric structures. This technical guide provides a comprehensive overview of the current understanding of meglumine antimoniate's chemical structure, composition, and the analytical methodologies employed for its characterization. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and the study of antimonial compounds.

Chemical Structure and Composition

Meglumine antimoniate is synthesized through the reaction of pentavalent antimony (Sb(V)) with N-methyl-D-glucamine (meglumine).[1] Despite its long history of clinical use, a definitive, single chemical structure cannot be assigned. Instead, it exists as a dynamic equilibrium of various coordination complexes in aqueous solution.[1]

Early research proposed a simple 1:1 complex of antimony and meglumine. However, extensive analysis using modern analytical techniques has revealed a more complex reality. Meglumine antimoniate is now understood to be a mixture of negatively charged and zwitterionic oligomers.[2] These oligomers consist of repeating units of N-methyl-D-glucamine (NMG) and antimony (Sb), with evidence suggesting that up to four hydroxyl groups from the meglumine moieties can coordinate with each antimony atom.[1]

Mass spectrometry studies have identified two main series of components with the general formulas (NMG-Sb)n-NMG (major components) and (NMG-Sb)n (minor components).[3]

Proposed Structures

While a single definitive structure is elusive, various representations have been proposed based on experimental data. One commonly cited structure for a major component with a molecular mass of 507 Da consists of two N-methyl-D-glucamine molecules coordinated to a single antimony atom (NMG-Sb-NMG).[1] More complex proposed structures for the commercial liquid formulation suggest a predominance of a 2:3 Sb-NMG complex with a net positive charge.[4]

Quantitative Compositional Data

Quantitative analyses have been crucial in elucidating the overall composition of meglumine antimoniate preparations. The following tables summarize key quantitative data gathered from various studies.

| Parameter | Value | Reference |

| Molar Ratio of Antimony to N-methyl-D-glucamine | 1:1.37 | [1][3] |

| Average Number of Antimony Atoms per Molecule | 1.43 | [1][3] |

| Antimony Content (by weight) in Powder | 30.3% | [3] |

Table 1: Molar Ratios and Antimony Content

| Component Series | General Formula | Observed Molecular Weights (Da) | Reference |

| Major Components | (NMG-Sb)n-NMG | 507, 820, 1132, 1444 | [3] |

| Minor Components | (NMG-Sb)n | 314, 627 | [3] |

Table 2: Molecular Weights of Oligomeric Components

Experimental Protocols for Characterization

The characterization of meglumine antimoniate's complex nature relies on a combination of sophisticated analytical techniques. The following sections detail the methodologies cited in the literature.

Synthesis of Meglumine Antimoniate

A common laboratory-scale synthesis involves the reaction of an antimony(V) source, such as antimony pentachloride (SbCl5), with N-methyl-D-glucamine (NMG).[5]

Protocol:

-

Preparation of Antimony Pentoxide: Antimony pentachloride (SbCl5) is hydrolyzed in ultra-pure water. This is an exothermic reaction that yields hydrochloric acid and a precipitate of antimony pentoxide (Sb2O5).[5]

-

Isolation of Antimony Pentoxide: The mixture is centrifuged (e.g., at 4,600 x g for 7 minutes) to pellet the Sb2O5 precipitate. The supernatant is discarded.[5]

-

Reaction with N-methyl-D-glucamine: The precipitated Sb2O5 is transferred to a reaction vessel, typically a round-bottom flask in a water bath, and stirred. Once the desired temperature is reached, an equimolar amount of N-methyl-D-glucamine is added to the suspension.[5]

-

Reaction and Isolation: The reaction is allowed to proceed under controlled temperature and pH. The resulting meglumine antimoniate can be isolated, for example, by precipitation with acetone.[6]

Elemental Analysis

Determining the antimony content is a fundamental aspect of characterizing meglumine antimoniate.

Protocol using Atomic Absorption Spectrophotometry (AAS):

-

Sample Preparation: Aqueous solutions of meglumine antimoniate powder are prepared at known concentrations.[3]

-

Instrumentation: An atomic absorption spectrophotometer, often equipped with a graphite furnace (GFAAS) for enhanced sensitivity, is used.[7] An antimony cathode lamp is employed as the light source (e.g., at a wavelength of 217.6 nm).[5]

-

Analysis: The instrument is calibrated with standard solutions of known antimony concentrations. The absorbance of the meglumine antimoniate samples is measured, and the antimony content is quantified by comparing it to the calibration curve.[3][5]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for identifying the various oligomeric species present in meglumine antimoniate.

Protocol for Positive-Ion Fast Atom Bombardment Mass Spectrometry (FAB-MS):

-

Sample Preparation: The meglumine antimoniate sample is dissolved in a suitable matrix, such as thioglycerol.[3]

-

Instrumentation: A mass spectrometer equipped with a FAB ion source is used. A cesium ion gun can be employed to bombard the sample-matrix mixture.[3]

-

Data Acquisition: Positive ion mass spectra are recorded. The mass-to-charge ratio (m/z) of the resulting ions provides information on the molecular weights of the different components.[3]

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Sample Preparation: The sample is dissolved in a solvent system compatible with ESI, typically a mixture of water and an organic solvent like methanol or acetonitrile.

-

Instrumentation: A mass spectrometer with an ESI source is utilized.

-

Data Acquisition: The solution is infused into the ESI source, where ions are generated and subsequently analyzed by the mass spectrometer. This technique is particularly useful for analyzing the complex mixture of oligomers in their solution state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the chemical environment of the atoms within the meglumine antimoniate complexes.

Protocol for Proton (¹H) NMR:

-

Sample Preparation: The meglumine antimoniate sample is dissolved in deuterium oxide (D₂O). A pH buffer, such as sodium phosphate, may be added to maintain a constant pH.[3] An internal standard like sodium trimethylsilylpropionate can be included for chemical shift referencing.[3]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.[3][8]

-

Data Acquisition: One-dimensional ¹H NMR spectra are acquired. The chemical shifts, multiplicities, and integrals of the proton resonances provide insights into the structure and coordination of the N-methyl-D-glucamine moieties to the antimony centers.[3][8] Comparison of the spectra with that of free N-methyl-D-glucamine reveals changes upon complexation.[3]

Mechanism of Action: Signaling Pathways

The antileishmanial activity of meglumine antimoniate is not attributed to a single mechanism but rather to a multi-pronged attack on the Leishmania parasite. The primary mechanisms include:

-

Inhibition of Parasite Metabolism: Meglumine antimoniate is believed to be a prodrug that is reduced to the more toxic trivalent antimony (Sb(III)) within the host macrophage and the parasite. Sb(III) can then inhibit key enzymes in the parasite's glycolytic and fatty acid oxidation pathways, leading to a decrease in ATP and GTP production.[9]

-

Induction of Oxidative Stress: The drug promotes the generation of reactive oxygen species (ROS) within the parasite, leading to damage of essential cellular components like lipids, proteins, and DNA.[10]

-

Modulation of Host Immune Response: Meglumine antimoniate can stimulate macrophages, the host cells for Leishmania, to produce pro-inflammatory cytokines and nitric oxide (NO), which are crucial for killing the intracellular parasites.[10]

-

Disruption of Intracellular Signaling: The compound can interfere with the thiol-redox balance in Leishmania, disrupting critical cellular signaling pathways necessary for the parasite's survival and adaptation within the host.[10]

Caption: Mechanism of action of meglumine antimoniate against Leishmania.

Experimental and Analytical Workflow

The comprehensive characterization of meglumine antimoniate involves a multi-step workflow, from synthesis to detailed structural and compositional analysis.

Caption: Workflow for the synthesis and characterization of meglumine antimoniate.

Conclusion

Meglumine antimoniate is a chemically complex drug whose precise structure in solution is best described as a dynamic mixture of oligomers. Its characterization requires a suite of advanced analytical techniques, including elemental analysis, mass spectrometry, and NMR spectroscopy. The multifaceted mechanism of action, targeting both the Leishmania parasite and the host immune response, underscores the therapeutic efficacy of this long-standing antileishmanial agent. A thorough understanding of its chemical nature is paramount for the development of improved formulations and novel antimonial-based therapies with enhanced efficacy and reduced toxicity.

References

- 1. Characterization of the antimonial antileishmanial agent meglumine antimonate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physico-chemical characterization of meglumine antimoniate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the Antimonial Antileishmanial Agent Meglumine Antimonate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. bepls.com [bepls.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. What is the mechanism of Meglumine Antimoniate? [synapse.patsnap.com]

The Dawn of a Leishmaniasis Treatment: Unraveling the Early History of Glucantime

An in-depth look at the discovery and development of meglumine antimoniate (Glucantime), a cornerstone in the treatment of leishmaniasis, reveals a story rooted in early 20th-century French pharmaceutical innovation and tropical medicine research. This technical guide synthesizes historical findings, experimental data, and methodological insights to provide a comprehensive resource for researchers, scientists, and drug development professionals.

The journey to a viable treatment for leishmaniasis was a long and arduous one. Early therapeutic interventions in the early 20th century relied on trivalent antimony compounds, such as tartar emetic. While showing some efficacy, these treatments were plagued by severe toxicity, necessitating the search for safer alternatives. The breakthrough came in the 1940s with the development of less toxic pentavalent antimonials, a class of drugs that would come to dominate leishmaniasis therapy for decades.

The Genesis of this compound: A French Innovation

Meglumine antimoniate, commercially known as this compound, emerged from the laboratories of the French pharmaceutical company Rhône-Poulenc, which later became part of Aventis and is now Sanofi. The drug came into medical use in 1946, marking a significant advancement in the management of leishmaniasis.[1][2] The synthesis of this organo-antimonial compound involves the reaction of N-methyl-D-glucamine (meglumine) with pentavalent antimony. A patent filed by Rhône-Poulenc outlines processes for its synthesis, starting from either antimony pentachloride (SbCl5) or antimony trichloride (SbCl3).[3]

While the specific scientists at Rhône-Poulenc who first synthesized and championed the development of this compound are not widely documented in readily available literature, the broader context of French expertise in tropical medicine is undeniable. The pioneering work of French researchers, including the brothers Edmond and Étienne Sergent and Maurice Nicolle of the Pasteur Institute, laid the crucial groundwork for understanding leishmaniasis transmission and pathology, creating an environment ripe for the development of effective treatments.[4][5][6][7][8][9]

Early Experimental and Clinical Investigations

The development of this compound was underpinned by preclinical and clinical studies, though detailed protocols from the initial trials in the 1940s and 1950s are not extensively available in modern databases. However, by examining the methodologies of subsequent and related studies, we can infer the nature of these early investigations.

Preclinical Evaluation: In Vitro and In Vivo Models

Early in vitro studies likely involved the cultivation of Leishmania promastigotes to assess the direct anti-parasitic activity of meglumine antimoniate. The development of culture media, such as the Novy-MacNeal-Nicolle (NNN) medium, was a critical enabler for such research.[10] In vivo experiments would have been essential to evaluate the drug's efficacy and toxicity in animal models. The Syrian golden hamster (Mesocricetus auratus) was, and remains, a key model for visceral leishmaniasis as it effectively reproduces the clinicopathological features of the human disease.[11] Murine models, such as BALB/c mice, were also likely employed for studying cutaneous leishmaniasis.[11]

The workflow for these early preclinical studies can be conceptualized as follows:

Caption: Early preclinical evaluation workflow for meglumine antimoniate.

Early Clinical Trials: Establishing Efficacy and Dosage

The first clinical trials of this compound were likely conducted in regions where leishmaniasis was endemic. These early studies were crucial for establishing the drug's efficacy in humans and determining appropriate dosage regimens. While specific protocols are scarce, the general methodology for clinical trials of anti-leishmanial drugs during that era would have involved:

-

Patient Selection: Diagnosis based on clinical signs and microscopic identification of the parasite in tissue samples.

-

Treatment Administration: Intramuscular or intravenous injection of this compound.

-

Efficacy Assessment: Monitoring of clinical improvement (e.g., fever reduction, decrease in spleen size for visceral leishmaniasis; lesion healing for cutaneous leishmaniasis) and parasitological cure (absence of parasites in follow-up samples).

-

Safety Monitoring: Observation and recording of adverse effects.

The table below summarizes quantitative data from various clinical studies on this compound, illustrating its efficacy across different forms of leishmaniasis and treatment regimens.

| Form of Leishmaniasis | Species | Country/Region | Treatment Regimen (Meglumine Antimoniate) | Number of Patients | Cure Rate (%) | Reference |

| Cutaneous Leishmaniasis | L. major | Iran | 20 mg/kg/day for 20 days | 43 | 65.1 | [12] |

| Cutaneous Leishmaniasis | Not specified | Central Iran | 10-20 mg/kg/day for 20 days (intramuscular) or intralesional | 155 | 77.4 | [13] |

| Cutaneous Leishmaniasis | L. braziliensis | Brazil | 5 mg/kg/day for 30 days (intramuscular) | 456 | 84.3 | [9] |

| Cutaneous Leishmaniasis | L. braziliensis | Brazil | 10-20 mg/kg/day for 20 days (intramuscular) | 46 | 95.3 | [9] |

| Cutaneous Leishmaniasis | L. braziliensis | Brazil | Intralesional | 90 | 75.9 | [9] |

| Visceral Leishmaniasis | Not specified | Iran | 20 mg/kg/day for 28 days (WHO standard) | - | >90% (in regions with low resistance) | [14] |

| Visceral Leishmaniasis | Not specified | Brazil | Standard dose | 89 | 83.14 | [15] |

Mechanism of Action: An Evolving Understanding

For many years, the precise mechanism of action of pentavalent antimonials remained elusive. A leading hypothesis is the "prodrug model," which posits that the pentavalent antimony (SbV) in this compound is reduced in vivo to the more toxic trivalent form (SbIII).[3][4] This active form is thought to interfere with key metabolic pathways in the Leishmania parasite, including glycolysis and fatty acid oxidation, ultimately leading to parasite death. Another model, the "active Sb(V) model," suggests that the pentavalent form itself may have intrinsic anti-leishmanial activity.[3][4]

The proposed mechanism of action involving the prodrug model can be visualized as follows:

Caption: Proposed prodrug mechanism of action for this compound.

Conclusion: A Lasting Legacy in Tropical Medicine

The discovery and development of this compound represent a pivotal moment in the history of leishmaniasis treatment. Born from the innovative environment of French pharmaceutical research in the mid-20th century, it provided a much-needed, safer alternative to the highly toxic antimonials of the time. While challenges such as drug resistance and the need for parenteral administration persist, this compound and other pentavalent antimonials remain crucial tools in the global fight against leishmaniasis, particularly in resource-limited settings. The early studies, though not always documented with the rigor of modern clinical trials, laid the foundation for decades of clinical use and ongoing research into the complex biology of the Leishmania parasite and the pharmacology of antimonial compounds. This historical perspective underscores the enduring impact of this early therapeutic innovation on the landscape of tropical medicine.

References

- 1. archives.kjms.com.pk [archives.kjms.com.pk]

- 2. Meglumine antimoniate - Wikipedia [en.wikipedia.org]

- 3. Pentavalent Antimonials: New Perspectives for Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Étienne Sergent — Wikipédia [fr.wikipedia.org]

- 5. fr.geneawiki.com [fr.geneawiki.com]

- 6. Maurice Nicolle - Wikipedia [en.wikipedia.org]

- 7. Edmond Sergent [memoireafriquedunord.net]

- 8. Edmond Sergent — Wikipédia [fr.wikipedia.org]

- 9. [Edmond Sergent's discoveries on the vectorial transmission of agents of human and animal infectious diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of a microculture method for isolation of Leishmania parasites from cutaneous lesions of patients in Peru - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ANIMAL MODELS FOR THE STUDY OF LEISHMANIASIS IMMUNOLOGY - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. kjms.com.pk [kjms.com.pk]

- 14. Use of Antimony in the Treatment of Leishmaniasis: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pentavalent antimonials: new perspectives for old drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Glucantime's Immunomodulatory Role in the Host Response to Leishmania: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentavalent antimonials, with meglumine antimoniate (Glucantime) being a prominent example, have long been the first-line treatment for leishmaniasis. While their direct leishmanicidal activity is recognized, a growing body of evidence highlights their significant role in modulating the host's immune response, a critical factor in parasite clearance and clinical resolution. This technical guide provides an in-depth analysis of the mechanisms by which this compound stimulates the host immune system to combat Leishmania infection. It is designed to be a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Quantitative Impact of this compound on Host Immune Parameters

This compound treatment elicits a complex and multifaceted immunomodulatory effect, significantly altering the landscape of immune cells and their functional outputs. The following tables summarize the key quantitative changes observed in various experimental and clinical studies.

Table 1: this compound's Effect on Cytokine Production

| Cytokine | Change Observed | Fold/Percentage Change | Cell Type/Model | Reference |

| Pro-inflammatory Cytokines | ||||

| TNF-α | Increased | 11.9-fold increase | Monocytes from cutaneous leishmaniasis patients | [1] |

| Increased mRNA expression | Dose-dependent | Leishmania tropica-infected THP-1 macrophages | [1] | |

| IL-12 | Up-modulation | - | PBMCs from a mucosal leishmaniasis and Chagas disease co-infected patient | |

| Increased mRNA expression | Dose-dependent | Leishmania tropica-infected THP-1 macrophages | [1] | |

| IFN-γ | Increased | - | Splenocytes from Leishmania major-infected BALB/c mice (in combination therapy) | [2] |

| Increased mRNA expression | Dose-dependent | Leishmania tropica-infected THP-1 macrophages | [1] | |

| Down-regulation at the end of therapy | 158 ± 30 pg/ml (vs. 940 ± 50 and 1,240 ± 120 pg/ml in combination therapies) | Draining lymph node cells from Leishmania major-infected BALB/c mice | [3] | |

| IL-6 | Down-modulation | - | PBMCs from a mucosal leishmaniasis and Chagas disease co-infected patient | |

| Decreased | - | Paw skin of Leishmania amazonensis-infected BALB/c mice | [4] | |

| IL-1β | Decreased | - | Paw skin of Leishmania amazonensis-infected BALB/c mice | [4] |

| Anti-inflammatory Cytokines | ||||

| IL-10 | No significant influence | - | Monocytes from cutaneous leishmaniasis patients | [1] |

| Down-modulation | - | PBMCs from a mucosal leishmaniasis and Chagas disease co-infected patient | ||

| Decreased mRNA expression | Dose-dependent | Leishmania tropica-infected THP-1 macrophages | [1] | |

| Increased | - | Paw skin of CFA-stimulated BALB/c mice | [4] | |

| IL-4 | Decreased mRNA expression | Dose-dependent | Leishmania tropica-infected THP-1 macrophages | [1] |

| TGF-β | Decreased mRNA expression | Dose-dependent | Leishmania tropica-infected THP-1 macrophages | [1] |

Table 2: this compound's Effect on Immune Cell Functions and Populations

| Parameter | Change Observed | Quantitative Data | Cell Type/Model | Reference |

| Macrophage/Monocyte Function | ||||

| Phagocytosis | Increased | ~5-fold increase | Monocytes from cutaneous leishmaniasis patients | [1] |

| Nitric Oxide (NO) Production | Increased | Dose-dependent | Leishmania tropica-infected THP-1 macrophages | [1] |

| Reactive Oxygen Species (ROS) Production | Increased | Dose-dependent | Leishmania tropica-infected THP-1 macrophages | [1] |

| M1 Macrophage Polarization (CD86, iNOS, SOCS3, miR-155 expression) | Increased | Dose-dependent | Leishmania tropica-infected THP-1 macrophages | [1] |

| M2 Macrophage Polarization (CD206, ARG1, SOCS1, miR-146a expression) | Decreased | Dose-dependent | Leishmania tropica-infected THP-1 macrophages | [1] |

| T-Cell Populations | ||||

| CD4+ T-cells | Low pro-inflammatory cytokine production in immunosuppressed models | - | Splenocytes from Leishmania infantum-infected, immunosuppressed BALB/c mice | [5][6][7] |

| CD8+ T-cells | Low pro-inflammatory cytokine production in immunosuppressed models | - | Splenocytes from Leishmania infantum-infected, immunosuppressed BALB/c mice | [5][6][7] |

| Treg cells | Overall decrease after treatment | - | PBMCs from a mucosal leishmaniasis and Chagas disease co-infected patient | |

| B-Cell Populations | ||||

| IL-10+ CD19+ B-cells | Significant reduction in control and MTX-treated groups | - | Splenocytes from Leishmania infantum-infected BALB/c mice | [5] |

| Higher frequency in anti-TNF-treated animals compared to control | - | Splenocytes from Leishmania infantum-infected, anti-TNF-treated BALB/c mice | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the immunomodulatory effects of this compound.

In Vitro Macrophage Infection and Treatment

-

Cell Lines:

-

Human monocytic cell line (THP-1): Cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 100 IU/ml penicillin-streptomycin. Differentiation into macrophages is induced by treatment with Phorbol 12-myristate 13-acetate (PMA).

-

Murine macrophage cell line (J774): Cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS.

-

-

Parasite Culture:

-

Leishmania promastigotes (e.g., L. tropica, L. major) are cultured in M199 or RPMI-1640 medium supplemented with 10-20% FBS and antibiotics at 25°C. Stationary phase promastigotes are used for infection.

-

-

Infection Protocol:

-

Adherent macrophages are incubated with stationary phase promastigotes at a parasite-to-macrophage ratio of 10:1.

-

Incubation is carried out for 4-6 hours at 37°C in a 5% CO2 atmosphere to allow phagocytosis.

-

Non-phagocytosed promastigotes are removed by washing with sterile phosphate-buffered saline (PBS).

-

Infected macrophages are then incubated in fresh medium containing various concentrations of this compound (e.g., 100-200 µg/ml) for 24-72 hours.[1]

-

Quantification of Cytokine Production

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Supernatants from treated and untreated infected macrophage cultures or stimulated peripheral blood mononuclear cells (PBMCs) are collected.

-

Commercial ELISA kits specific for the cytokines of interest (e.g., TNF-α, IL-10, IL-12, IFN-γ) are used according to the manufacturer's instructions.

-

Absorbance is measured using a microplate reader, and cytokine concentrations are determined by comparison with a standard curve.

-

-

Quantitative Real-Time PCR (qPCR):

-

Total RNA is extracted from treated and untreated cells using a suitable RNA isolation kit.

-

cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

qPCR is performed using SYBR Green master mix and primers specific for the target cytokine genes and a housekeeping gene (e.g., GAPDH) for normalization.

-

Relative gene expression is calculated using the ΔΔCt method.[1]

-

Measurement of Nitric Oxide (NO) and Reactive Oxygen Species (ROS)

-

Nitric Oxide (Griess Assay):

-

Culture supernatants are collected from treated and untreated infected macrophages.

-

An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

-

After a short incubation period at room temperature, the absorbance is measured at 540 nm.

-

The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.[1]

-

-

Reactive Oxygen Species (ROS) Detection:

-

Treated and untreated infected macrophages are washed with PBS.

-

Cells are incubated with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

-

The fluorescence intensity is measured using a flow cytometer or a fluorescence microplate reader.[1]

-

In Vivo Animal Models

-

Animal Model:

-

BALB/c mice are a commonly used susceptible model for cutaneous and visceral leishmaniasis.

-

-

Infection and Treatment Protocol:

-

Mice are infected with Leishmania promastigotes (e.g., L. major, L. infantum) via subcutaneous injection in the footpad or intravenous injection.

-

After the establishment of infection (e.g., 1-6 weeks post-infection), mice are treated with this compound, typically administered intraperitoneally or intramuscularly at doses ranging from 20 to 100 mg/kg/day for a specified duration (e.g., 21-30 days).[5][8]

-

-

Assessment of Immune Response:

-

Spleens and draining lymph nodes are harvested from euthanized mice.

-

Single-cell suspensions are prepared, and splenocytes or lymph node cells are re-stimulated in vitro with Leishmania antigen.

-

Cytokine production in the culture supernatants is measured by ELISA.

-

Immune cell populations (e.g., CD4+, CD8+ T-cells) and their intracellular cytokine expression are analyzed by flow cytometry.[5]

-

Signaling Pathways Modulated by this compound

This compound's immunomodulatory effects are underpinned by its ability to influence key intracellular signaling pathways within host immune cells. The interaction of Leishmania with host cells, particularly through Toll-like receptors (TLRs), and the subsequent modulation of these pathways by this compound are crucial for determining the outcome of the infection.

Toll-Like Receptor (TLR) Signaling in Leishmania Infection

Leishmania parasites possess pathogen-associated molecular patterns (PAMPs), such as lipophosphoglycan (LPG), which are recognized by TLRs on the surface of macrophages and dendritic cells. This recognition initiates a signaling cascade that is critical for the innate immune response.

This compound's Influence on Macrophage Activation and Effector Functions

This compound treatment enhances the anti-leishmanial functions of macrophages by promoting a pro-inflammatory M1 phenotype and boosting the production of cytotoxic molecules.

Experimental Workflow for Assessing this compound's Immunomodulatory Effects In Vitro

The following diagram outlines a typical experimental workflow to investigate the immunomodulatory properties of this compound on Leishmania-infected macrophages.

Conclusion

This compound's efficacy against Leishmania extends beyond its direct parasiticidal activity, encompassing a profound and clinically relevant immunomodulatory role. By promoting a pro-inflammatory M1 macrophage phenotype, enhancing the production of key cytokines such as TNF-α and IL-12, and stimulating the generation of nitric oxide and reactive oxygen species, this compound actively directs the host's immune system towards a state conducive to parasite elimination. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further elucidate these mechanisms and develop novel therapeutic strategies that harness the power of the host immune response in the fight against leishmaniasis. A deeper understanding of these intricate host-pathogen-drug interactions is paramount for optimizing existing treatments and innovating future immunotherapies.

References

- 1. Leptin enhances the efficacy of this compound to modulate macrophage polarization toward the M1 phenotype in Leishmania tropica-infected macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heat therapy for cutaneous leishmaniasis elicits a systemic cytokine response similar to that of antimonial (this compound) therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Efficacy of meglumine antimoniate treatment on boxer Leishmania infantum skin lesions: case report [frontiersin.org]

- 5. Frontiers | Immunosuppressants alter the immune response associated with this compound® treatment for Leishmania infantum infection in a mouse model [frontiersin.org]

- 6. Immunosuppressants alter the immune response associated with this compound® treatment for Leishmania infantum infection in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immunosuppressants alter the immune response associated with this compound® treatment for Leishmania infantum infection in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A standardized intraperitoneal this compound™ for experimental treatment of cutaneous leishmaniasis caused by Leishmania amazonensis in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Biodistribution of Glucantime (Meglumine Antimoniate) in Animal Models

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and biodistribution of Glucantime, a pentavalent antimony (SbV) compound, in various preclinical animal models. The data and protocols summarized herein are critical for understanding the drug's behavior in vivo, essential for toxicology studies, and foundational for the development of new antimonial therapies and delivery systems.

Executive Summary

This compound (meglumine antimoniate) remains a first-line treatment for leishmaniasis, despite concerns over its toxicity and emerging resistance. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is paramount for optimizing therapeutic regimens and developing safer alternatives. This document collates and analyzes pharmacokinetic and biodistribution data from key studies in rodent and canine models. The findings consistently show that this compound exhibits a biphasic elimination pattern, characterized by a rapid initial clearance followed by a much slower terminal elimination phase. Biodistribution studies reveal significant accumulation of antimony in key organs such as the spleen, liver, and kidneys, which has both therapeutic and toxicological implications.

Pharmacokinetic Profiles

The pharmacokinetics of this compound are typically characterized by a multi-compartment model. Following administration, blood antimony levels show a rapid distribution phase and a slower elimination phase. It is widely noted that the pentavalent form (SbV) can be reduced in vivo to the more toxic trivalent form (SbIII), which has a different kinetic profile and contributes to the long terminal half-life.[1]

Dogs are a key model for leishmaniasis research. Studies show that after subcutaneous or intramuscular administration, this compound is absorbed and eliminated in distinct phases.

Table 1: Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Value (Mean ± SD) | Animal Model / Conditions | Administration Route & Dose | Source |

| Cmax | 30.8 ± 12.8 µg/mL | Leishmania infantum-infected Dogs | 75 mg/kg, twice daily, Subcutaneous (SC) | [2] |

| Cmax | 43.8 µg/mL | Healthy Dogs (Liposomal formulation) | Not specified | Intramuscular (IM) |

| Cmax | 24.9 µg/mL | Healthy Dogs (Liposomal formulation) | Not specified | Subcutaneous (SC) |

| Tmax | 42.8 min | Healthy Dogs (Liposomal formulation) | Not specified | Intramuscular (IM) |

| Tmax | 79.8 min | Healthy Dogs (Liposomal formulation) | Not specified | Subcutaneous (SC) |

| t½ (alpha) | Not specified | Healthy Dogs (Liposomal formulation) | Not specified | Intramuscular (IM) vs. Subcutaneous (SC) |

| t½ (terminal) | 904.1 min | Healthy Dogs (Liposomal formulation) | Not specified | Intramuscular (IM) |

| t½ (terminal) | 637.4 min | Healthy Dogs (Liposomal formulation) | Not specified | Subcutaneous (SC) |

| t½ (SbV) | 13.18 h | Healthy Dogs | 90 mg/kg, single dose, Subcutaneous (SC) | [3][4] |

| t½ (SbIII) | 16.10 h | Healthy Dogs | 90 mg/kg, single dose, Subcutaneous (SC) | [3][4] |

| AUC (0-∞, SbV) | 63.55 µg·h/mL | Healthy Dogs | 90 mg/kg, single dose, Subcutaneous (SC) | [3][4] |

| AUC (0-∞, SbIII) | 17.35 µg·h/mL | Healthy Dogs | 90 mg/kg, single dose, Subcutaneous (SC) | [3][4] |

Note: Direct comparison between studies should be done with caution due to differences in formulation (e.g., liposomal), analytical methods, and health status of the animals.

Studies in BALB/c mice, particularly those infected with Leishmania, provide valuable insights into how the disease state affects drug kinetics. Infection appears to alter the pharmacokinetic profile, leading to higher clearance rates.

Table 2: Pharmacokinetic Parameters of this compound in BALB/c Mice

| Parameter | Uninfected Mice (Value) | L. amazonensis-infected Mice (Value) | Administration Route & Dose | Source |

| Cmax | 11.8% IA/mL | 6.2% IA/mL | Intraperitoneal (IP), single dose | [5] |

| AUC | 2.5-fold higher than infected | Lower than uninfected | Intraperitoneal (IP), single dose | [5] |

| Mean Residence Time | 2.7-fold higher than infected | Lower than uninfected | Intraperitoneal (IP), single dose | [5] |

| Clearance Rate | Lower than infected | 2.5-fold higher than uninfected | Intraperitoneal (IP), single dose | [5] |

% IA/mL refers to the percentage of injected activity per milliliter, a common unit in radiotracer studies.

Rats and hamsters are also frequently used. Rat models demonstrate a clear two-compartment model for blood antimony levels, with a fast elimination half-life of 0.6 hours and a very slow terminal half-life exceeding 24 hours.[6] In hamsters infected with Leishmania garnhami, serum concentrations of SbIII and SbV were found to be similar after intramuscular or intralesional administration.[7]

Biodistribution of Antimony

Following administration, antimony from this compound distributes widely throughout the body but accumulates preferentially in specific tissues. This distribution is key to its efficacy against intracellular Leishmania amastigotes residing in macrophages but also contributes to organ-specific toxicity.

Studies across multiple animal models consistently show a distinct pattern of antimony accumulation. The spleen, which is rich in macrophages, is a primary site of accumulation.

A study in rats treated subcutaneously for 21 days with this compound (300 mg SbV/kg/day) established the following descending order of antimony concentration in tissues: Spleen >> Bone, Thyroid, Kidneys > Liver, Epididymis, Lungs, Adrenals > Prostate > Thymus, Pancreas, Heart, Small Intestines > Skeletal Muscle, Testes, Stomach > Brain .[6][8]

Table 3: Antimony (Sb) Tissue Distribution in Animal Models

| Animal Model | High Accumulation (>10% IA/g) | Intermediate Accumulation (1-10% IA/g) | Low Accumulation (<1% IA/g) | Source |

| BALB/c Mice (L. amazonensis-infected) | Spleen, Liver, Large Intestine | Heart, Stomach, Small Intestine, Muscle, Lungs, Kidneys, Blood | Brain | [5] |

| Wistar Rats | Liver (main accumulation site) | Kidneys | Not specified | [9] |

| Golden Hamsters (L. garnhami-infected) | Spleen, Lesion Site | Not specified | Not specified | [7] |

Note: IA/g refers to the percentage of injected activity per gram of tissue.

Infected tissues, such as the footpads of mice with cutaneous leishmaniasis, show significantly higher antimony levels compared to uninfected footpads (0.29% vs. 0.14% of injected amount), which is likely due to increased vascular permeability and macrophage infiltration at the site of infection.[5]

Experimental Protocols & Methodologies

The accurate assessment of pharmacokinetics and biodistribution relies on robust and well-defined experimental and analytical protocols.

A typical study involves acclimatizing the animals, administering the drug, collecting biological samples at predefined time points, and analyzing the samples for antimony content.

Caption: General workflow for a pharmacokinetic and biodistribution study.

-

Vehicle: this compound (Meglumine Antimoniate) is typically available as a solution for injection.

-

Routes of Administration:

-

Dosage: Dosages vary significantly between studies and models, ranging from 60 mg/kg/day in hamsters to 300 mg SbV/kg/day in rats.[6][7]

-

Blood: Serial blood samples are collected from appropriate sites (e.g., tail vein in rats, cephalic vein in dogs) into tubes often containing an anticoagulant like heparin. Plasma or serum is separated by centrifugation.

-

Tissues: At the end of the study (terminal time point), animals are euthanized, and organs of interest (liver, spleen, kidneys, brain, etc.) are harvested, weighed, and stored, typically at -80°C, until analysis.

-

Sample Preparation: Biological samples must be processed to liberate the antimony for analysis. This usually involves acid digestion, for example, with a mixture of nitric acid, perchloric acid, and sulfuric acid.[12] Microwave digestion with nitric acid is also a common technique.[12]

The choice of analytical method is critical for sensitivity and accuracy.

-

Atomic Absorption Spectroscopy (AAS): Electrothermal (graphite furnace) AAS and hydride generation AAS are widely used methods for determining antimony concentrations in biological fluids and tissues.[7][13]

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive method capable of detecting very low concentrations of total antimony, making it suitable for trace-level analysis in tissues like the brain.[6][12]

-

Radiotracer Analysis: In some studies, this compound is neutron-irradiated to produce radioactive antimony isotopes. The biodistribution can then be tracked by measuring gamma emissions from collected tissues, providing extensive data on drug localization.[5]

ADME Pathway and Logical Relationships

The overall disposition of this compound in the body follows the canonical ADME pathway, with specific characteristics relevant to antimony. The conversion from SbV to SbIII is a critical metabolic step that influences both efficacy and toxicity.

Caption: ADME pathway for this compound, highlighting key processes.

-

Absorption: Following parenteral injection (IM, SC), this compound is rapidly absorbed into the systemic circulation.

-

Distribution: The drug distributes throughout the body. A significant portion accumulates in tissues of the reticuloendothelial system, such as the liver and spleen.[5][6][9]

-

Metabolism: A crucial metabolic step is the in vivo reduction of the prodrug SbV to the pharmacologically active and more toxic SbIII.[1][9] This conversion is thought to be essential for its leishmanicidal activity but also contributes to its toxicity profile.

-

Excretion: Elimination is biphasic. A rapid initial phase is primarily driven by renal clearance of SbV through urine.[11] A much slower terminal phase is associated with the gradual release of antimony from deep tissue compartments and the clearance of SbIII.[1][6] Biliary excretion is considered a secondary pathway.[5]

Conclusion and Future Directions

The pharmacokinetic and biodistribution profiles of this compound in animal models are well-characterized, revealing a complex interplay between its two main valence states (SbV and SbIII), rapid initial clearance, and significant tissue sequestration leading to a long terminal half-life. The accumulation in macrophage-rich organs like the spleen and liver is consistent with its mechanism of action against intracellular parasites. However, this same accumulation, particularly in the kidneys and thyroid, raises toxicological concerns that warrant further investigation.[6]

Future research should focus on:

-

Speciation Analysis: More detailed studies to quantify the rate and location of SbV to SbIII conversion within different tissues.

-

Novel Formulations: Development of targeted delivery systems (e.g., liposomes, nanoparticles) to increase drug concentration at the site of infection while minimizing exposure to sensitive organs like the kidneys.[11]

-

PK/PD Modeling: Integrating pharmacokinetic data with pharmacodynamic outcomes to optimize dosing schedules, improve efficacy, and reduce the likelihood of drug resistance.

References

- 1. Pharmacokinetics of antimony during treatment of visceral leishmaniasis with sodium stibogluconate or meglumine antimoniate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of meglumine antimoniate after administration of a multiple dose in dogs experimentally infected with Leishmania infantum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic disposition of antimony species in dogs after a dose of meglumine antimonate (this compound®) [ve.scielo.org]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of neutron-irradiated meglumine antimoniate in Leishmania amazonensis-infected BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tissue distribution of residual antimony in rats treated with multiple doses of meglumine antimoniate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimony determination in tissues and serum of hamsters infected with Leishmania garnhami and treated with meglumine antimoniate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tissue distribution of residual antimony in rats treated with multiple doses of meglumine antimoniate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Distribution, metabolism, and toxicity of antimony species in wistar rats. A bio-analytical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cris.unibo.it [cris.unibo.it]

- 11. Pharmacokinetics of liposome-encapsulated meglumine antimonate after intramuscular and subcutaneous administration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Table 1.3, Analytical methods for the measurement of antimony or antimony chemical species in environmental or biological mediaa - Cobalt, Antimony Compounds, and Weapons-Grade Tungsten Alloy - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Determination of antimony in biological materials by electrothermal atomic absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Perspective on the Use of Antimonials in Leishmaniasis Treatment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

For over a century, antimonial compounds have been a cornerstone in the chemotherapeutic armamentarium against leishmaniasis, a parasitic disease with a global footprint. This technical guide provides a comprehensive historical perspective on the use of these metalloid-based drugs, from their empirical beginnings to the current understanding of their complex mechanisms of action and the formidable challenge of drug resistance. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the development of new anti-leishmanial therapies, offering insights gleaned from decades of clinical and experimental use.

Early Developments and the Shift to Pentavalency

The therapeutic journey of antimony in leishmaniasis began in the early 20th century with the use of trivalent antimonials (SbIII), such as tartar emetic (potassium antimony tartrate). While demonstrating efficacy, these early compounds were fraught with severe toxicity, leading to significant side effects and a narrow therapeutic window.[1][2] This spurred the quest for safer alternatives, culminating in the synthesis of pentavalent antimonials (SbV) in the 1920s and their clinical introduction in the 1940s.[1][3] The two most prominent pentavalent antimonials, sodium stibogluconate (Pentostam) and meglumine antimoniate (Glucantime), offered a significant improvement in the therapeutic index and became the mainstay of leishmaniasis treatment for decades.[1][4]

Efficacy of Pentavalent Antimonials: A Historical Overview

The introduction of pentavalent antimonials marked a significant advancement in the treatment of all forms of leishmaniasis, achieving high cure rates in many regions.[4] However, the efficacy of these drugs has varied depending on the Leishmania species, geographical location, and the host's immune status. Over time, a decline in their effectiveness has been observed, largely attributed to the emergence of drug-resistant parasite strains.[4][5]

Table 1: Efficacy of Pentavalent Antimonials in Historical Clinical Trials

| Drug | Leishmaniasis Type | Region | Year(s) | Dosage Regimen | Cure Rate (%) | Reference(s) |

| Sodium Stibogluconate | Visceral (Kala-azar) | Kenya | 1980s | 10 mg Sb/kg/day for 31 days | 100% | [6] |

| Sodium Stibogluconate | Visceral (Kala-azar) | Kenya | 1980s | 10 mg Sb/kg every 12 hr for 15 days | 70% | [6] |

| Sodium Stibogluconate | Visceral (Kala-azar) | India (Bihar) | 1990s | 20 mg/kg/day for 30 days | 60% | [7] |

| Sodium Stibogluconate | Visceral (Kala-azar) | Sudan | 1990s | 20 mg/kg/day for 30 days | 93.7% (initial) | [8][9] |

| Meglumine Antimoniate | Cutaneous | Iran | 2022 | Intralesional (once a week) | 87.9% | [10][11] |

| Meglumine Antimoniate | Cutaneous | Iran | 2022 | Intralesional (twice a week) | 89.2% | [10][11] |

| Sodium Stibogluconate | Cutaneous (Old World) | Various | Review | Intralesional | 83% | [12] |

| Meglumine Antimoniate | Cutaneous (Old World) | Various | Review | Intralesional | 68% | [12] |

Adverse Effects and Toxicity Profile

Despite being safer than their trivalent predecessors, pentavalent antimonials are associated with a range of adverse effects, some of which can be severe. The toxicity profile has been a significant factor driving the search for alternative treatments. Common side effects include musculoskeletal pain, gastrointestinal disturbances, and headache.[13] More severe, albeit less common, toxicities include cardiotoxicity, pancreatitis, hepatotoxicity, and nephrotoxicity.[14]

Table 2: Reported Adverse Effects of Pentavalent Antimonials

| Adverse Effect | Frequency | Description | Reference(s) |

| Cardiotoxicity | Uncommon to Rare | ECG changes (T-wave inversion, QT prolongation), arrhythmias. Fatalities have been reported. | [7][15][16][17][18] |

| Pancreatitis | Uncommon | Elevated pancreatic enzymes, abdominal pain. | [14] |

| Hepatotoxicity | Common | Elevated liver enzymes. | [14] |

| Nephrotoxicity | Rare | Impaired renal function. | [14] |

| Musculoskeletal Pain | Common | Arthralgia and myalgia. | [13] |

| Gastrointestinal Effects | Common | Anorexia, nausea, vomiting, abdominal pain. | [13] |

| Injection Site Reactions | Common | Pain and inflammation at the injection site. | [19] |

Mechanism of Action: An Evolving Understanding

The precise mechanism by which pentavalent antimonials exert their anti-leishmanial effect has been a subject of intense research and debate. The current understanding points towards a multi-faceted mode of action involving both the parasite and the host immune system.

The Prodrug Hypothesis and Intracellular Targets

The prevailing theory is the "prodrug model," which posits that the pentavalent form (SbV) is a prodrug that needs to be reduced to the more toxic trivalent form (SbIII) within the host macrophages or the amastigote form of the parasite to become active.[1][20][21] Once converted, SbIII is thought to interfere with critical parasite metabolic pathways. A key target is the trypanothione reductase system, an essential enzyme for maintaining the parasite's redox balance and protecting it from oxidative stress.[4] Inhibition of this system leads to an increase in reactive oxygen species, causing damage to vital cellular components.[4] Additionally, SbIII has been shown to affect DNA topoisomerase I, an enzyme crucial for DNA replication and repair.[4]

References

- 1. Pentavalent Antimonials: New Perspectives for Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leishmaniasis - Wikipedia [en.wikipedia.org]

- 6. A comparison of three dosage regimens of sodium stibogluconate in the treatment of visceral leishmaniasis in Kenya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Do the diminishing efficacy and increasing toxicity of sodium stibogluconate in the treatment of visceral leishmaniasis in Bihar, India, justify its continued use as a first-line drug? An observational study of 80 cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A randomized comparison of branded sodium stibogluconate and generic sodium stibogluconate for the treatment of visceral leishmaniasis under field conditions in Sudan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Epidemic visceral leishmaniasis in Sudan: a randomized trial of aminosidine plus sodium stibogluconate versus sodium stibogluconate alone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficacy of intra-lesional injections of meglumine antimoniate once a week vs. twice a week in the treatment of cutaneous leishmaniasis caused by L. tropica in Iran: A randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficacy of intra-lesional injections of meglumine antimoniate once a week vs. twice a week in the treatment of cutaneous leishmaniasis caused by L. tropica in Iran: A randomized controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficacy of pentavalent antimoniate intralesional infiltration therapy for cutaneous leishmaniasis: A systematic review | PLOS One [journals.plos.org]

- 13. A retrospective cohort study of the effectiveness and adverse events of intralesional pentavalent antimonials in the treatment of cutaneous leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pentavalent Antimonials Combined with Other Therapeutic Alternatives for the Treatment of Cutaneous and Mucocutaneous Leishmaniasis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sodium stibogluconate cardiotoxicity and safety of generics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Cardiac effects of sodium stibogluconate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cardiac effects of sodium stibogluconate: myocardial, electrophysiological and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [Efficacy and toxicity of pentavalent antimonials (this compound and Pentostam) in an American cutaneous leishmaniasis animal model: luminometry application] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

In Vitro Efficacy of Meglumine Antimoniate Against Pathogenic Leishmania Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of meglumine antimoniate, a cornerstone drug in the treatment of leishmaniasis. This document synthesizes key data on its efficacy against various Leishmania species, details common experimental protocols for its evaluation, and illustrates its proposed mechanisms of action and resistance.

Quantitative Efficacy of Meglumine Antimoniate

The in vitro susceptibility to meglumine antimoniate varies significantly among different Leishmania species and even between strains of the same species. The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective dose (ED50) values reported in various studies, providing a comparative look at the drug's potency against the intracellular amastigote and extracellular promastigote forms of the parasite.

Table 1: In Vitro Activity of Meglumine Antimoniate Against Leishmania Amastigotes

| Leishmania Species | Host Cell Line | IC50 / ED50 (µg/mL) | Reference |

| L. amazonensis | Macrophages | 15.4 - 22.9 | [1][2][3] |

| L. braziliensis | Macrophages | 12.1 - 24.2 | [1][2][3] |

| L. chagasi | Macrophages | 26.3 - 127.6 | [1][2][4] |

| L. infantum | Murine Macrophages | ED50 <40 (sensitive) | [5][6] |

| L. infantum | Murine Macrophages | ED50 >70 (resistant) | [5][6] |

| L. infantum | RAW 264.7 | 23.11 | [7][8] |

| L. major | J774 | 15 - 60 | [1] |

| L. tropica (sensitive) | Macrophages | IC50 reported | [9] |

| L. tropica (resistant) | Macrophages | IC50 reported | [9] |

Table 2: In Vitro Activity of Meglumine Antimoniate Against Leishmania Promastigotes

| Leishmania Species | IC50 (µg/mL) | Reference |

| L. infantum | 3.56 - 112 | [7][8][10] |

| L. donovani | MIC 15-30 | |

| L. braziliensis | Lower than other species | [11] |

| L. amazonensis (resistant) | High concentration range (20-70 mM) | [12] |

| L. guyanensis (sensitive) | 0.23 - 23 mM | [12] |

| L. tropica (sensitive) | IC50 reported | [13] |

| L. tropica (resistant) | IC50 reported | [13] |

Experimental Protocols

Standardized in vitro assays are crucial for determining the efficacy of antileishmanial compounds. The intracellular amastigote model is considered the most relevant to the clinical setting as it targets the parasite stage responsible for disease in the mammalian host.

Intracellular Amastigote Susceptibility Assay

This protocol is a widely used method to assess the activity of compounds against Leishmania amastigotes residing within macrophages.

Cell Culture and Infection:

-

Macrophage Seeding: Mouse macrophage cell lines (e.g., J774) or bone marrow-derived macrophages (BMDMs) are seeded into 8-well chamber slides or 96-well plates at a density of approximately 5 x 10^5 cells/mL.[1]

-

Adhesion: The cells are incubated for 1-4 hours at 37°C in a 5% CO2 atmosphere to allow for adherence to the culture surface.[1][14]

-

Promastigote Infection: Late stationary phase promastigotes are added to the adherent macrophages at a parasite-to-cell ratio of 10:1 or 15:1.[1][14]

-

Incubation: The co-culture is incubated for 4-24 hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes.[1][14]

-

Removal of Extracellular Parasites: The wells are washed to remove any non-internalized promastigotes.[1][14]

Drug Exposure and Evaluation:

-

Drug Dilution: Meglumine antimoniate is prepared in a suitable medium (e.g., DMEM) to create a range of concentrations (e.g., 15, 30, 45, 60 µg/mL).[1]

-

Treatment: The medium in each well is replaced with medium containing the desired drug concentrations. A control well with infected macrophages but no drug is included.

-

Incubation: The treated plates are incubated for 5-6 days at 37°C in a 5% CO2 atmosphere. For some protocols, the drug-containing medium is replaced after 3 days.[1][15]

-

Fixation and Staining: After incubation, the cells are fixed with methanol and stained with Giemsa.[1]

-

Microscopic Examination: The number of amastigotes per 100 macrophages is counted to determine the parasite load.

-

Data Analysis: The 50% inhibitory concentration (IC50) is calculated by comparing the parasite load in treated wells to the control well.[1]

Promastigote Susceptibility Assay

While less clinically relevant, promastigote assays are often used for initial high-throughput screening of compounds.

Assay Procedure:

-

Parasite Culture: Leishmania promastigotes are cultured in a suitable liquid medium (e.g., RPMI-1640) to the logarithmic growth phase.

-

Drug Dilution: Serial dilutions of meglumine antimoniate are prepared in the culture medium in a 96-well plate.

-

Inoculation: Promastigotes are added to each well at a specific density.

-

Incubation: The plate is incubated at the appropriate temperature for promastigote growth (typically 25-26°C) for 48-72 hours.

-

Growth Assessment: Parasite viability or growth inhibition is assessed using various methods, such as direct counting with a hemocytometer, or colorimetric assays (e.g., MTT).

-

Data Analysis: The IC50 value is determined from the dose-response curve.

Mechanism of Action and Resistance

The leishmanicidal effect of meglumine antimoniate is multifactorial, involving both direct action on the parasite and modulation of the host immune response.

Proposed Mechanism of Action

Pentavalent antimony (SbV), the form present in meglumine antimoniate, is believed to be a prodrug that is reduced to the more toxic trivalent form (SbIII) within the macrophage and/or the parasite.[16] SbIII then exerts its effect through several mechanisms:

-

Inhibition of Metabolic Pathways: It disrupts key enzymes in the glycolytic and fatty acid oxidation pathways, leading to a reduction in ATP and GTP production.[16][17]

-